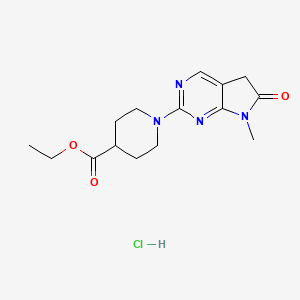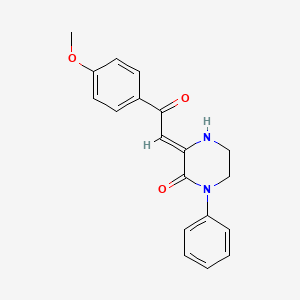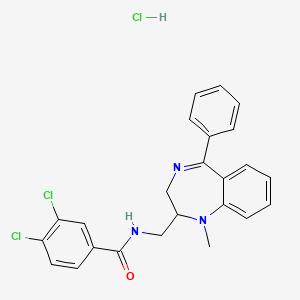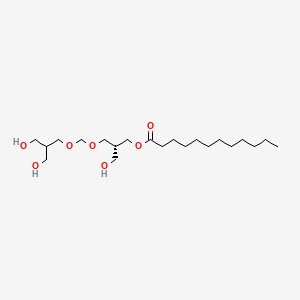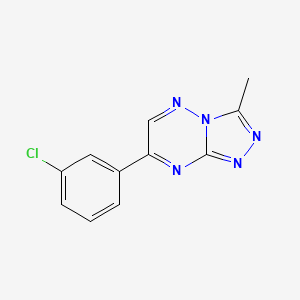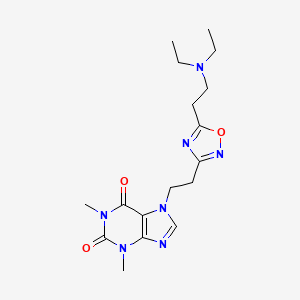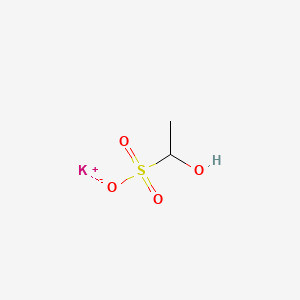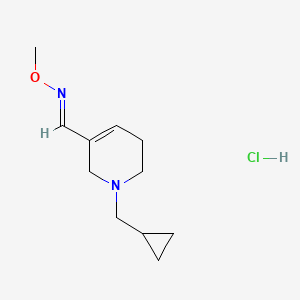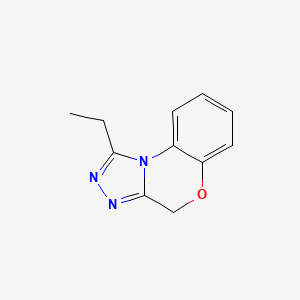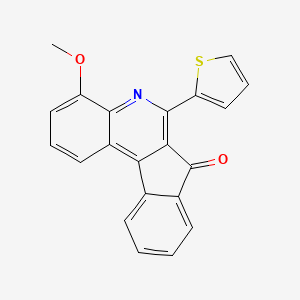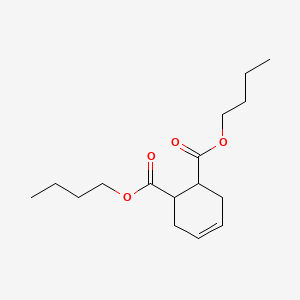
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-butoxyphenyl)-1-methyl-, (4-alpha,5-alpha,9b-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-butoxyphenyl)-1-methyl-, (4-alpha,5-alpha,9b-alpha)-” is a complex organic compound that belongs to the class of indeno-pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-butoxyphenyl)-1-methyl-, (4-alpha,5-alpha,9b-alpha)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indeno-pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the butoxyphenyl and methyl groups via substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigation of its potential as a drug candidate for various diseases.
Biochemical Studies: Used in studies to understand its interaction with biological molecules.
Medicine
Drug Development: Exploration of its therapeutic potential in treating conditions such as cancer, inflammation, or neurological disorders.
Industry
Materials Science: Utilized in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of “1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-butoxyphenyl)-1-methyl-, (4-alpha,5-alpha,9b-alpha)-” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Indeno(1,2-b)pyridine Derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted Pyridines: Compounds with phenyl groups attached to the pyridine ring.
Uniqueness
Structural Features: The presence of the butoxyphenyl and methyl groups distinguishes it from other similar compounds.
Chemical Properties: Unique reactivity and stability due to its specific substituents.
This outline provides a comprehensive overview of the compound and its various aspects
Properties
CAS No. |
88763-62-6 |
|---|---|
Molecular Formula |
C23H29NO |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(4aR,5S,9bR)-5-(4-butoxyphenyl)-1-methyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine |
InChI |
InChI=1S/C23H29NO/c1-3-4-16-25-18-13-11-17(12-14-18)22-19-8-5-6-9-20(19)23-21(22)10-7-15-24(23)2/h5-6,8-9,11-14,21-23H,3-4,7,10,15-16H2,1-2H3/t21-,22+,23+/m1/s1 |
InChI Key |
LBWRHJNPYLEEKR-VJBWXMMDSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)[C@@H]2[C@H]3CCCN([C@H]3C4=CC=CC=C24)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3CCCN(C3C4=CC=CC=C24)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


